Cas no 50427-74-2 (1H-Pyrazole-4-carboxamide, 5-amino-1-(3-fluorophenyl)-)

5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxamide is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the 3-fluorophenyl substitution and the 5-amino-4-carboxamide moiety, make it a versatile intermediate for the synthesis of biologically active compounds. The presence of both electron-withdrawing (fluorine) and electron-donating (amino) groups enhances its reactivity in heterocyclic transformations. This compound is particularly valuable in medicinal chemistry for the development of kinase inhibitors and other small-molecule therapeutics due to its ability to modulate protein-ligand interactions. High purity and well-defined synthetic pathways ensure reproducibility in research applications. Its stability under standard conditions further supports its utility in industrial and academic settings.
1H-Pyrazole-4-carboxamide, 5-amino-1-(3-fluorophenyl)- structure
50427-74-2 structure
Product Name:1H-Pyrazole-4-carboxamide, 5-amino-1-(3-fluorophenyl)-
CAS No:50427-74-2
MF:C10H9FN4O
MW:220.203064680099
CID:4009419
PubChem ID:12151697
Update Time:2025-06-14

1H-Pyrazole-4-carboxamide, 5-amino-1-(3-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxamide, 5-amino-1-(3-fluorophenyl)-
    • 5-Amino-1-(3-fluoro-phenyl)-1H-pyrazole-4-carboxylic acid amide
    • 5-AMINO-1-(3-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXAMIDE
    • 50427-74-2
    • SCHEMBL1691418
    • AKOS021405303
    • Inchi: 1S/C10H9FN4O/c11-6-2-1-3-7(4-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16)
    • InChI Key: HGYBGSRAHCNCPB-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC(F)=C2)C(N)=C(C(N)=O)C=N1

Computed Properties

  • Exact Mass: 220.07603909Da
  • Monoisotopic Mass: 220.07603909Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 86.9Ų

1H-Pyrazole-4-carboxamide, 5-amino-1-(3-fluorophenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A049004216-250mg
5-Amino-1-(3-fluorophenyl)-1h-pyrazole-4-carboxamide
50427-74-2 95%
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$183.75 2023-09-01
Alichem
A049004216-1g
5-Amino-1-(3-fluorophenyl)-1h-pyrazole-4-carboxamide
50427-74-2 95%
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$459.90 2023-09-01
Crysdot LLC
CD11114691-1g
5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxamide
50427-74-2 97%
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$434 2024-07-17

Additional information on 1H-Pyrazole-4-carboxamide, 5-amino-1-(3-fluorophenyl)-

Comprehensive Overview of 1H-Pyrazole-4-carboxamide, 5-amino-1-(3-fluorophenyl)- (CAS No. 50427-74-2)

1H-Pyrazole-4-carboxamide, 5-amino-1-(3-fluorophenyl)- (CAS No. 50427-74-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyrazole core and fluorophenyl substitution, is widely studied for its potential applications in drug discovery and development. Researchers are particularly interested in its structural properties, which make it a promising candidate for targeting specific biological pathways.

The molecular structure of 1H-Pyrazole-4-carboxamide, 5-amino-1-(3-fluorophenyl)- includes a 5-amino group and a carboxamide functional group, which contribute to its reactivity and binding affinity. These features are critical in the design of small-molecule inhibitors and modulators for various enzymes and receptors. The presence of the 3-fluorophenyl moiety further enhances its potential as a bioactive compound, as fluorine atoms are known to improve metabolic stability and bioavailability in drug molecules.

In recent years, the demand for pyrazole derivatives has surged due to their versatility in medicinal chemistry. 1H-Pyrazole-4-carboxamide, 5-amino-1-(3-fluorophenyl)- is no exception, with studies highlighting its role in the development of novel therapeutics for conditions such as inflammation, cancer, and neurological disorders. Its mechanism of action often involves interaction with key proteins or enzymes, making it a valuable tool for researchers exploring new treatment modalities.

One of the most frequently searched questions about this compound is: "What are the applications of 1H-Pyrazole-4-carboxamide in drug discovery?" The answer lies in its ability to serve as a scaffold for designing molecules with high specificity and efficacy. For instance, its amino and carboxamide groups can form hydrogen bonds with target proteins, enabling precise modulation of biological activity. This property is particularly relevant in the era of personalized medicine, where tailored therapies are increasingly sought after.

Another hot topic in the scientific community is the synthetic routes for 1H-Pyrazole-4-carboxamide derivatives. Researchers are actively investigating efficient and scalable methods to produce this compound and its analogs. Green chemistry approaches, such as catalytic reactions and solvent-free synthesis, are gaining traction as sustainable alternatives to traditional methods. These advancements align with the growing emphasis on environmentally friendly practices in chemical manufacturing.

The stability and storage conditions of 1H-Pyrazole-4-carboxamide, 5-amino-1-(3-fluorophenyl)- are also subjects of interest. Proper handling and storage are essential to maintain its integrity, especially in laboratory settings. Common queries include "How to store 1H-Pyrazole-4-carboxamide compounds?" and "What are the stability indicators for this molecule?". Typically, it is recommended to store the compound in a cool, dry place, protected from light and moisture to prevent degradation.

From a regulatory perspective, 1H-Pyrazole-4-carboxamide, 5-amino-1-(3-fluorophenyl)- is not classified as a hazardous material, but it is essential to follow standard laboratory safety protocols. Researchers often search for "Safety data sheets (SDS) for CAS No. 50427-74-2" to ensure compliance with occupational health and safety guidelines. Proper risk assessments and protective measures are crucial when working with any chemical substance.

In conclusion, 1H-Pyrazole-4-carboxamide, 5-amino-1-(3-fluorophenyl)- (CAS No. 50427-74-2) represents a fascinating area of study in modern chemistry and pharmacology. Its unique structural features and potential applications make it a valuable asset in the quest for innovative therapeutics. As research continues to unfold, this compound is likely to play an even more prominent role in addressing unmet medical needs and advancing scientific knowledge.

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